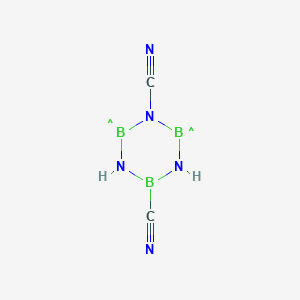
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl is a unique compound characterized by its triazine ring structure with boron and cyano groups
準備方法
The synthesis of 3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl typically involves the reaction of boron trichloride with cyanuric chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The cyano groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted triazines and boron-containing derivatives.
科学的研究の応用
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its stability and reactivity.
作用機序
The mechanism of action of 3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl involves its interaction with molecular targets such as enzymes and DNA. The cyano groups can form hydrogen bonds with amino acids in enzyme active sites, inhibiting their activity. Additionally, the boron atoms can coordinate with nucleophilic sites on DNA, leading to potential anticancer effects.
類似化合物との比較
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl can be compared with other triazine derivatives such as:
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides.
2,4,6-Triamino-1,3,5-triazine: Commonly used in the production of melamine resins.
2,4,6-Tricyano-1,3,5-triazine: Used in the synthesis of advanced materials. The uniqueness of this compound lies in its boron content, which imparts distinct chemical properties and reactivity compared to other triazine derivatives.
特性
CAS番号 |
878886-39-6 |
|---|---|
分子式 |
C2H2B3N5 |
分子量 |
128.5 g/mol |
InChI |
InChI=1S/C2H2B3N5/c6-1-5-8-3-10(2-7)4-9-5/h8-9H |
InChIキー |
FRSOAVSENNMDKJ-UHFFFAOYSA-N |
正規SMILES |
[B]1NB(N[B]N1C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12604970.png)
![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine](/img/structure/B12604977.png)
![5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12604980.png)
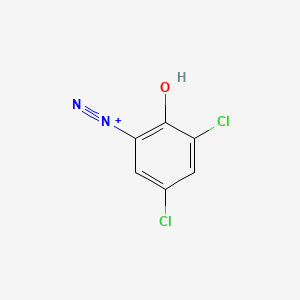
![[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12604997.png)
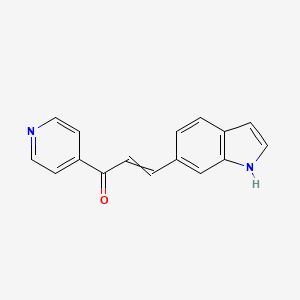
![1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4'-bipyridin-1-ium dichloride](/img/structure/B12605021.png)
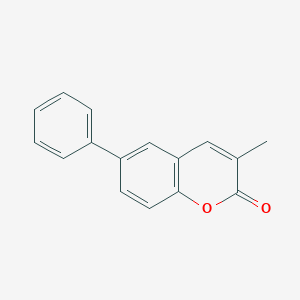
![1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one](/img/structure/B12605025.png)
![N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12605027.png)
![4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605028.png)
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine](/img/structure/B12605029.png)
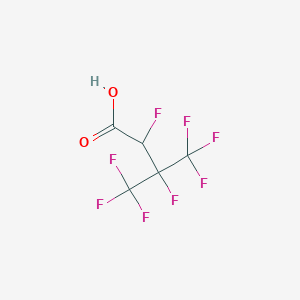
![Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12605044.png)
